2-[8-(2,4-Dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid
Description
Historical Development of SB 204990 as an ATP Citrate (B86180) Lyase Inhibitor
The historical development of SB 204990 is rooted in the search for compounds that could modulate lipid metabolism by targeting ACLY. Early research identified 2-substituted butanedioic acids as ACLY inhibitors, but their clinical application was limited due to poor cell membrane permeability unipi.itnih.gov. This challenge led to the development of prodrugs, compounds that are converted into the active inhibitor within the body. SB 204990 emerged as a lactone prodrug of the potent ACLY inhibitor SB 201076 unipi.itnrfhh.comnrfhh.commdpi.comtocris.comapexbt.comsci-hub.seresearchgate.netbio-techne.com.
The design of SB 204990 aimed to improve cellular uptake compared to its active form, SB 201076 unipi.itnih.gov. Upon administration, the lactone ring of SB 204990 is cleaved, releasing the active hydroxy-acid derivative, SB 201076 unipi.it. This strategy proved effective, as studies demonstrated that SB 204990 could inhibit cholesterol and fatty acid synthesis in HepG2 cells in a dose-dependent manner unipi.ittocris.comapexbt.comsci-hub.sebio-techne.com. Early research in animal models, such as rats and dogs, further supported its hypolipidemic effects, showing reductions in plasma cholesterol and triglyceride levels unipi.itapexbt.comsci-hub.se. The development of SB 204990 was a notable step in exploring ACLY as a therapeutic target for conditions related to aberrant lipid metabolism rrml.rounipi.it.
Position within the Landscape of ATP Citrate Lyase Research
Within the broader landscape of ATP Citrate Lyase research, SB 204990 holds a historical and academic significance as one of the earlier developed ACLY inhibitors used in research settings nrfhh.comnrfhh.commdpi.comsci-hub.se. Its use has been instrumental in various studies to investigate the biological roles of ACLY in different cellular processes and disease models unipi.itnih.govnrfhh.comnrfhh.comsci-hub.sespandidos-publications.comnih.govnih.govnih.govresearchgate.net.
Research utilizing SB 204990 has contributed to understanding ACLY's involvement not only in lipid synthesis but also in other critical cellular functions. For instance, studies have employed SB 204990 to explore the link between ACLY inhibition and suppressed tumor cell growth, particularly in cells exhibiting high rates of aerobic glycolysis unipi.ittocris.comsci-hub.sespandidos-publications.comnih.govnih.govresearchgate.net. It has been used to investigate ACLY's role in metabolic reprogramming and its potential implications in aging-related molecular mechanisms nrfhh.comnrfhh.comnih.gov. Furthermore, SB 204990 has been utilized in studies examining ACLY's contribution to conditions like obesity-related kidney injury nih.govnih.gov.
While SB 204990 demonstrated efficacy in preclinical studies and provided valuable insights into ACLY biology, the field of ACLY inhibition has continued to evolve with the development of newer inhibitors. Compounds like Bempedoic acid, a prodrug that also targets ACLY, have progressed to clinical use for cholesterol lowering researchgate.netnrfhh.commdpi.com. Other inhibitors, such as BMS-303141 and NDI-091143, have also been explored for their potential therapeutic applications nih.govnih.govresearchgate.netahajournals.org.
Despite the emergence of newer agents, SB 204990 remains a relevant tool in academic research for studying ACLY's diverse functions and validating the enzyme as a therapeutic target in various disease contexts unipi.itnih.govnrfhh.comnrfhh.comsci-hub.sespandidos-publications.comnih.govnih.govnih.govresearchgate.net. Its historical use has paved the way for a deeper understanding of ACLY's metabolic and signaling roles, contributing to the ongoing development of more targeted and effective ACLY inhibitors.
Detailed research findings using SB 204990 include observations on its impact on lipid synthesis in liver cells and its effects on plasma lipid levels in animal models, as detailed in the historical development section unipi.ittocris.comapexbt.comsci-hub.sebio-techne.com. Studies have also shown that SB 204990 can suppress the growth of cancer cells in vitro and in vivo unipi.ittocris.comsci-hub.sespandidos-publications.comnih.govnih.govresearchgate.net. For example, research in HepG2 cells demonstrated dose-dependent inhibition of cholesterol and fatty acid synthesis by SB 204990 tocris.comapexbt.comsci-hub.sebio-techne.com.
Below is an interactive table summarizing some key research findings associated with SB 204990:
| Study Model | Observed Effect of SB 204990 | Reference |
| Rat hepatocytes | Suppression of lipogenesis and fatty acid synthesis | nrfhh.comnrfhh.com |
| HepG2 cells | Suppression of lipogenesis and fatty acid synthesis | nrfhh.comnrfhh.com |
| HepG2 cells | Dose-dependent inhibition of cholesterol and fatty acid synthesis | tocris.comapexbt.comsci-hub.sebio-techne.com |
| Wild-type mice (high-fat diet) | Beneficial effects on physical strength and metabolic health | nrfhh.comnrfhh.comnih.gov |
| Wild-type mice (healthy diet) | Mild insulin (B600854) resistance and metabolic imbalance | nrfhh.comnrfhh.comnih.gov |
| Platelets | Diminishes acetyl-CoA levels, impedes MDA formation and aggregation | nrfhh.comnrfhh.com |
| Cancer cells (in vitro/vivo) | Suppresses growth, induces differentiation | unipi.ittocris.comsci-hub.sespandidos-publications.comnih.govnih.govresearchgate.net |
| ob/ob BTBR mice (kidney) | Suppressed induction of lipogenic and fibrogenic proteins | nih.govnih.gov |
This table highlights the diverse applications of SB 204990 as a research tool to probe the functions of ACLY across different biological systems and disease states.
Structure
2D Structure
Properties
CAS No. |
154566-12-8 |
|---|---|
Molecular Formula |
C18H24Cl2O6 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(2R)-2-[(2S)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18+/m0/s1 |
InChI Key |
NPZOIISFQXTCQN-KBXCAEBGSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
+-(3R*,5S*)-3-carboxy-11-(2,4-dichlorophenyl)-3,5-dihydroxyundecanoic acid SB 204990 |
Origin of Product |
United States |
Enzymatic Target and Biochemical Mechanism of Sb 204990
ATP Citrate (B86180) Lyase (ACLY) as a Central Metabolic Nexus
ATP-citrate lyase (ACLY) is a pivotal enzyme that links carbohydrate and lipid metabolism. researchgate.netnih.gov It is the primary enzyme responsible for generating acetyl-CoA in the cytosol, a fundamental building block for numerous biosynthetic processes. nih.govnih.gov ACLY catalyzes the ATP-dependent conversion of citrate, which is exported from the mitochondria, and coenzyme A (CoA) into acetyl-CoA and oxaloacetate (OAA). nih.gov This function positions ACLY at a critical intersection of cellular metabolism, connecting the glucose-derived citrate from the mitochondrial tricarboxylic acid (TCA) cycle with the synthesis of fatty acids and cholesterol. researchgate.netnih.govnih.gov The acetyl-CoA produced by ACLY is essential for de novo lipogenesis, cholesterol biosynthesis, and the acetylation of proteins and histones, which plays a role in epigenetic regulation. nih.govresearchgate.netresearchgate.net
Human ACLY is a homotetrameric enzyme, meaning it is composed of four identical protein subunits, with a total molecular weight of approximately 500 kD. wikipedia.org High-resolution structural studies, including cryo-electron microscopy (cryo-EM), have revealed that each monomer consists of a C-terminal citrate synthase homology (CSH) domain and an N-terminal acyl-CoA synthetase homology (ASH) domain. nih.govwikipedia.org The four C-terminal domains form a rigid central core for the tetramer, while the four N-terminal domains are more flexible and project away from this core. nih.gov
The catalytic cycle of ACLY is a multi-step process: researchgate.netrrml.ro
Enzyme Phosphorylation: The reaction begins with the autophosphorylation of a specific histidine residue (His760 in human ACLY) by ATP. researchgate.net
Formation of Citryl-Phosphate: The phosphate group is then transferred from the enzyme to citrate, forming a non-covalent citryl-phosphate intermediate within the active site. researchgate.netrrml.ro
Formation of Citryl-CoA: The citryl-phosphate intermediate is subsequently attacked by the thiol group of Coenzyme A (CoA), leading to the formation of a citryl-CoA intermediate and the release of inorganic phosphate. researchgate.netnih.gov
Cleavage to Products: Finally, the enzyme catalyzes the cleavage of the citryl-CoA intermediate into the final products, acetyl-CoA and oxaloacetate, which are then released from the active site. wikipedia.orgrrml.ro
ACLY plays a crucial regulatory role in maintaining the balance of acetyl-CoA in the cytosol. nih.govresearchgate.net The inner mitochondrial membrane is impermeable to acetyl-CoA produced within the mitochondria from pyruvate, fatty acid oxidation, and amino acid catabolism. nih.govrrml.ro To make this vital metabolite available in the cytosol for biosynthetic pathways, cells utilize an indirect shuttle system. rrml.ro Citrate, formed in the mitochondria from acetyl-CoA and oxaloacetate, is transported across the mitochondrial membrane into the cytosol. researchgate.netrrml.ro There, ACLY acts as the key enzyme that cleaves this citrate to release acetyl-CoA, effectively transferring acetyl units from the mitochondria to the cytosol. nih.govresearchgate.net
By catalyzing this step, ACLY is the major conduit through which mitochondrial metabolism supports cytosolic acetyl-CoA generation. researchgate.net The activity of ACLY is regulated by factors such as substrate availability (citrate) and post-translational modifications, including phosphorylation by kinases like AKT, which is stimulated by growth factors and glucose abundance. nih.govresearchgate.net This regulation ensures that the production of cytosolic acetyl-CoA is tightly coupled to the cell's metabolic state and biosynthetic needs. nih.gov When ACLY is knocked out or inhibited, cells show reduced fatty acid synthesis and become more reliant on alternative sources of acetyl-CoA, such as the activation of acetate by acetyl-CoA synthetase 2 (ACSS2) or the breakdown of exogenous lipids. nih.govresearchgate.net
Dysregulation of ACLY expression or activity is implicated in a variety of pathological conditions, including metabolic diseases and cancer. researchgate.netresearchgate.net Given its central role in linking glucose metabolism to lipogenesis, elevated ACLY activity is associated with conditions like hyperlipidemia and hepatic steatosis (fatty liver disease). nih.gov
In oncology, ACLY is considered a central metabolic enzyme in cancer. nih.govresearchgate.net Many types of cancer cells exhibit reprogrammed metabolism characterized by increased glucose uptake and de novo lipogenesis to support rapid proliferation and membrane biogenesis. foxchase.org ACLY is frequently upregulated or activated in numerous cancers, including breast, liver, lung, and colorectal cancers, as well as T-cell acute lymphoblastic leukemia (T-ALL). researchgate.netnih.govrowan.edumdpi.com Inhibition of ACLY in these cancer cells can lead to a reduction in acetyl-CoA levels, decreased lipid synthesis, and ultimately, an arrest of cell proliferation and tumor growth. rowan.eduunipi.it Furthermore, ACLY dysregulation can impact cancer progression through other mechanisms, such as altering histone acetylation and influencing gene expression, or by affecting the balance of fatty acids, which can sensitize cancer cells to ferroptosis, a form of regulated cell death. researchgate.netnih.gov This makes ACLY an attractive therapeutic target for both metabolic disorders and cancer. nih.gov
SB 204990 as a Prodrug Strategy for Enhanced Cellular Accessibility
SB 204990 is a prodrug designed to inhibit ATP citrate-lyase. apexbt.comnih.gov A prodrug is an inactive or less active compound that is converted into an active drug within the body. nih.gov This strategy is often employed to improve a drug's physicochemical properties, such as its ability to cross cell membranes, thereby enhancing its bioavailability and cellular accessibility. nih.govmdpi.com
SB 204990 is specifically a cell-penetrant, gamma-lactone prodrug. unipi.itnih.gov Its active form is a potent ACLY inhibitor known as SB-201076. nih.gov The lactone structure of SB 204990 is more lipid-soluble, which facilitates its passage across the cell membrane into the cytosol. unipi.it Once inside the cell, the lactone ring is hydrolyzed, converting SB 204990 into the active, open-ring hydroxy-acid derivative, SB-201076, which can then effectively inhibit its target enzyme, ACLY. unipi.it This prodrug strategy allows for efficient delivery of the active inhibitor into the cell, where ACLY resides and functions. nih.gov
Mechanisms of ACLY Inhibition by SB 204990
The inhibitory effect of SB 204990 on cellular processes is mediated by its active form, SB-201076, which directly targets and inhibits the enzymatic activity of ACLY. nih.gov By blocking ACLY, SB-201076 prevents the conversion of cytosolic citrate into acetyl-CoA. medchemexpress.com This reduction in the cytosolic acetyl-CoA pool has significant downstream metabolic consequences. It directly curtails the substrates necessary for de novo fatty acid and cholesterol synthesis. apexbt.comnih.gov Studies in HepG2 human liver cancer cells have demonstrated that SB 204990 causes a concentration-dependent decrease in the rates of both cholesterol and fatty acid synthesis. apexbt.com This confirms that the primary biochemical mechanism of SB 204990, via its active metabolite, is the direct inhibition of ACLY, leading to a suppression of lipogenesis. apexbt.comnih.gov
The potency of the active metabolite of SB 204990 has been characterized through kinetic studies. SB-201076 is a potent inhibitor of ATP citrate-lyase with a reported inhibitor constant (Ki) of 1 µM. nih.gov The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, indicating a strong interaction between SB-201076 and the ACLY enzyme.
The functional consequence of this inhibition has been quantified in cell-based assays. In Hep G2 cells, treatment with SB 204990 resulted in a dose-dependent reduction in lipid biosynthesis. apexbt.com
Table 1: Dose-Dependent Inhibition of Lipid Synthesis by SB 204990 in Hep G2 Cells
| SB 204990 Concentration (µM) | Inhibition of Cholesterol Synthesis (%) | Inhibition of Fatty Acid Synthesis (%) |
|---|---|---|
| 30 | 91 | 82 |
Data sourced from Pearce et al., 1998. apexbt.comnih.gov
These findings demonstrate a clear kinetic relationship between the concentration of the prodrug SB 204990 and its inhibitory effect on the ACLY-mediated synthesis of cholesterol and fatty acids. apexbt.com
Impact on Substrate Binding and Product Formation
SB 204990 is a cell-permeable, γ-lactone prodrug that is metabolically converted in vivo to its active form, SB-201076. nih.gov This active compound is a potent and specific inhibitor of the cytosolic enzyme ATP citrate lyase (ACLY). selleckchem.com ACLY plays a pivotal role in cellular metabolism by catalyzing the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction that is dependent on the hydrolysis of ATP. unipi.it
The inhibitory action of SB-201076 on ACLY directly impacts the binding of its substrates and the subsequent formation of its products. By acting as a potent inhibitor, SB-201076 effectively reduces the capacity of ACLY to generate acetyl-CoA in the cytosol. medchemexpress.com This reduction in the primary product of the ACLY-catalyzed reaction is a direct consequence of the inhibitor's interference with the enzyme's catalytic activity. The decreased availability of cytosolic acetyl-CoA, a fundamental building block for numerous biosynthetic pathways, is a key outcome of treatment with SB 204990. medchemexpress.comapexbt.com
Downstream Metabolic Reprogramming by SB 204990
The inhibition of ATP Citrate Lyase (ACLY) by SB 204990 sets in motion a cascade of metabolic adjustments within the cell, primarily stemming from the depletion of the cytosolic acetyl-CoA pool. This reprogramming affects several critical biosynthetic and signaling pathways.
Effects on De Novo Lipogenesis Pathways
One of the most significant and well-documented effects of SB 204990 is its profound inhibition of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. nih.gov Cytosolic acetyl-CoA, the product of the ACLY reaction, is the essential precursor for the synthesis of fatty acids and cholesterol. nih.gov By curtailing the supply of this critical substrate, SB 204990 effectively suppresses the entire DNL pathway.
Research has demonstrated a dose-dependent inhibition of both fatty acid and cholesterol synthesis in various cell types and in vivo models upon administration of SB 204990. For instance, in HepG2 cells, a human liver cancer cell line, SB 204990 has been shown to inhibit cholesterol and fatty acid synthesis by up to 91% and 82%, respectively. nih.gov Similarly, in rat models, administration of SB 204990 led to a significant dose-related decrease in plasma cholesterol and triglyceride levels. medchemexpress.com
The table below summarizes the inhibitory effects of SB 204990 on lipid synthesis in different experimental systems.
| Experimental System | Lipid Synthesis Pathway | Maximum Inhibition | Reference |
| HepG2 Cells | Cholesterol Synthesis | 91% | nih.gov |
| HepG2 Cells | Fatty Acid Synthesis | 82% | nih.gov |
| Rats | Plasma Cholesterol | Dose-dependent decrease | medchemexpress.com |
| Rats | Plasma Triglycerides | Dose-dependent decrease | medchemexpress.com |
Modulation of the Mevalonate Pathway
The mevalonate pathway, responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids, is intrinsically linked to the activity of ACLY. The initial and rate-limiting step of this pathway utilizes acetyl-CoA. Consequently, the reduction in cytosolic acetyl-CoA levels by SB 204990 directly modulates the flux through the mevalonate pathway. nih.govresearchgate.net
By limiting the availability of the primary substrate for the mevalonate pathway, SB 204990 can lead to a decrease in the synthesis of downstream products, including cholesterol. Interestingly, studies on ACLY inhibition have revealed a potential compensatory mechanism where cells may upregulate the expression of genes involved in cholesterol biosynthesis in an attempt to counteract the reduced substrate availability. nih.gov This highlights the intricate feedback loops that govern cellular lipid homeostasis.
Interplay with Cellular Energy Metabolism and AMPK-ROS Pathways
Recent research has uncovered a crucial link between ACLY inhibition by compounds like SB 204990 and the regulation of cellular energy homeostasis, specifically involving AMP-activated protein kinase (AMPK) and reactive oxygen species (ROS). nih.govnih.gov
Studies have shown that the depletion of ACLY can lead to an increase in intracellular ROS levels. nih.govelsevierpure.com This elevation in ROS appears to be a key mediator of the anticancer effects observed with ACLY inhibition. The increased oxidative stress, in turn, can lead to the activation of AMPK, a central regulator of cellular energy metabolism. nih.govnih.gov
AMPK activation serves as a cellular response to energy stress, working to restore energy balance by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. The activation of AMPK following ACLY inhibition suggests that cells perceive the disruption of lipid biosynthesis as a state of metabolic stress. nih.gov This interplay reveals a complex signaling network where the inhibition of a key lipogenic enzyme by SB 204990 not only affects biosynthetic pathways directly but also triggers a broader cellular stress response mediated by ROS and AMPK. nih.govnih.gov Further research indicates that the basal levels of ROS and phosphorylated AMPK in cancer cells could be predictive biomarkers for the therapeutic efficacy of ACLY inhibitors. nih.gov
Preclinical Investigations of Sb 204990 Efficacy
In Vitro Cellular Models
In vitro studies using various cell lines and primary cell cultures have provided insights into the cellular mechanisms by which SB 204990 exerts its effects, primarily through the inhibition of ACLY.
HepG2 Cells as a Model for Lipid Synthesis Inhibition
HepG2 cells, a human hepatoma cell line, are widely used to study hepatic lipid metabolism. nih.govresearchgate.net SB 204990 has been shown to inhibit cholesterol and fatty acid synthesis in HepG2 cells in a dose-dependent manner. tocris.comnih.govresearchgate.net Studies have reported significant reductions in both cholesterol and fatty acid synthesis rates. For instance, at a concentration of 30 µM, SB 204990 reduced cholesterol and fatty acid synthesis by 91% and 82%, respectively, in HepG2 cells. unipi.itnih.govresearchgate.net This effect is consistent with the role of ACLY in providing cytosolic acetyl-CoA for lipogenesis. nih.govresearchgate.net
Diverse Cancer Cell Lines in Proliferation and Apoptosis Studies
Beyond lipid metabolism in hepatocytes, SB 204990 has been investigated for its effects on proliferation and apoptosis in various cancer cell lines. ACLY is often upregulated in cancer cells, supporting increased lipid synthesis necessary for rapid growth and membrane production. jcpjournal.orgoncotarget.com
Inhibition of ACLY by SB 204990 has demonstrated antiproliferative effects in cancer cells that exhibit aerobic glycolysis. tocris.com Studies in thyroid cancer cell lines, such as FTC-133 and 8505C, showed that ACLY inhibitors, including SB 204990, suppressed monolayer cell growth and clonogenic ability in a dose- and time-dependent manner. nih.govnrfhh.com
SB 204990 has also been shown to induce apoptosis in cancer cells. In thyroid cancer cells, ACLY inhibitors increased the proportion of sub-G1 cells and the number of annexin (B1180172) V-positive cells, indicative of apoptosis. nih.gov Immunoblotting confirmed the activation of caspase-3 and cleavage of PARP1, key events in the apoptotic pathway. nih.govnrfhh.com The pro-apoptotic effect was strongly potentiated when combined with other agents, such as the androgen receptor antagonist enzalutamide (B1683756) in prostate cancer cells. nih.gov SB 204990 was shown to induce endoplasmic reticulum (ER) stress and caspase-3-dependent apoptosis. nih.gov
In ovarian cancer cells with acquired cisplatin (B142131) resistance (A2780/CDDP), low-dose SB 204990 alone did not significantly affect proliferation, but it showed a synergistic effect with cisplatin in reducing the IC₅₀ of cisplatin. csic.es This suggests that ACLY inhibition can alleviate cisplatin resistance and work synergistically to induce apoptosis by influencing pathways like PI3K-AKT and AMPK-ROS. csic.es
Primary Hepatocyte Cultures and Lipid Homeostasis
Studies using primary hepatocyte cultures have further investigated the impact of SB 204990 on lipid homeostasis. In primary hepatocytes isolated from wild-type mice, SB 204990 was found to suppress lipogenesis and fatty acid synthesis. nrfhh.comnih.gov Radiolabeled glucose incorporation into lipids was measured to assess liponeogenesis, and results indicated that SB 204990 inhibits this process. researchgate.netsci-hub.se This reinforces the findings from HepG2 cells and highlights the role of ACLY inhibition in regulating lipid synthesis in primary liver cells. researchgate.net
Studies on Platelet Activity and Acetyl-CoA Levels
Investigations into the effects of SB 204990 on platelet activity have revealed its ability to influence acetyl-CoA levels and platelet aggregation, particularly in the context of diabetes. Elevated platelet activity and increased acetyl-CoA content are observed in diabetic patients. rndsystems.comaacrjournals.org SB 204990 has been shown to decrease acetyl-CoA content in platelet cytoplasm and suppress platelet aggregation. unipi.itnrfhh.comrndsystems.comaacrjournals.org These inhibitory effects were reported to be approximately two times greater in platelets from diabetic individuals compared to control platelets. rndsystems.comaacrjournals.org This suggests a potential therapeutic role for ACLY inhibition in mitigating platelet hyperactivation in conditions like diabetes. unipi.itnrfhh.comaacrjournals.org
Investigations in Neuroblastoma Cells
While not as extensively documented as other cell types in the provided results, some sources generally refer to the evaluation of ACLY inhibitors in various cancer cell lines, which could potentially include neuroblastoma cells, given the broad interest in targeting ACLY in cancer metabolism. However, specific detailed findings regarding SB 204990 in neuroblastoma cells were not prominently featured in the provided search results.
In Vivo Animal Studies
In vivo studies using animal models have been conducted to evaluate the efficacy of SB 204990, particularly concerning its effects on lipid metabolism and tumor growth.
Oral administration of SB 204990 to rats demonstrated its in vivo bioactivation to the active compound SB-201076, with relevant concentrations recovered in the liver. unipi.itnih.govresearchgate.net In rats, dietary administration of SB 204990 for one week resulted in a dose-related decrease in plasma cholesterol (up to 46%) and triglyceride levels (up to 80%). unipi.itnih.govresearchgate.net This hypolipidemic effect was partly attributed to a decrease in hepatic very-low-density lipoprotein (VLDL) production. nih.gov Similar, though less pronounced, results were observed in dogs, with reductions in plasma cholesterol (up to 23%) and triglycerides (up to 38%) after 15 days. unipi.itnih.gov SB 204990 preferentially decreased low-density lipoprotein (LDL) cholesterol compared to high-density lipoprotein (HDL) cholesterol in dogs. nih.gov
In hyperlipidemic animal models, such as ApoE*3-Leiden mice, SB 204990 dose-dependently reduced plasma cholesterol and VLDL-C levels, supporting its potential anti-atherosclerotic efficacy.
Regarding cancer, SB 204990 has been shown to suppress the growth of cancer cells displaying aerobic glycolysis in vivo. tocris.com In xenograft tumor models, genetic or pharmacological inhibition of ACLY, including with SB 204990, led to inhibition of tumor growth. unipi.it For instance, in A549 xenografts, ACLY inhibition was cytostatic and induced differentiation. In pancreatic xenografts, SB 204990 treatment resulted in significant growth inhibition. The effects were more pronounced in highly glycolytic cells, which are more dependent on glucose-dependent lipid synthesis.
Rodent Models for Metabolic Syndrome and Aging Research
Rodent models, particularly mice and rats, have been instrumental in evaluating the impact of SB 204990 on metabolic health and mechanisms associated with aging. Studies in wild-type mice fed a high-fat diet have indicated that SB 204990 can improve metabolic health and physical strength. cenmed.comhznu.edu.cnnih.govwikipedia.orgwindows.net Conversely, in mice maintained on a healthy diet, administration of SB 204990 has been associated with mild insulin (B600854) resistance and metabolic imbalance. hznu.edu.cnnih.gov
Further research in mice, employing multi-omics approaches, has demonstrated that SB 204990 influences molecular mechanisms linked to aging. These include effects on energy metabolism, mitochondrial function, mTOR signaling, and the folate cycle. cenmed.comhznu.edu.cnnih.govwindows.net These findings suggest that modulating molecular pathways of aging through interventions like SB 204990 could potentially prevent metabolic abnormalities associated with unhealthy dietary habits. cenmed.comnih.govwindows.net
In ApoE*3-Leiden mice, a model for hyperlipidemia-induced atherosclerosis, SB 204990 has been shown to dose-dependently reduce plasma cholesterol and very-low-density lipoprotein cholesterol (VLDL-C) levels, suggesting potential anti-atherosclerotic efficacy. chem960.com Research also indicates that hepatic phospho-active ACLY correlates with overweight and Model for End-stage Liver Disease scores in humans, providing a translational link for findings in rodent models. wikipedia.orgwindows.net Studies with other ACLY inhibitors, such as potassium hydroxycitrate, in wild-type mice have shown delayed early mortality, further implicating ACLY inhibition in aspects of aging. wikipedia.orgwindows.netuniprot.org However, ACLY inhibitors, including SB-204990 and potassium hydroxycitrate, have also been observed to foster lipid accumulation in AML12 hepatocyte cultures and in the liver of healthy-fed mice treated with potassium hydroxycitrate. wikipedia.orgwindows.net
Canine Models for Lipid Regulation
Canine models, specifically beagle dogs, have been utilized to assess the effects of SB 204990 on lipid regulation, given their sensitivity to cholesterol synthesis inhibitors. neliti.commdpi-res.comaitmbgm.ac.in Oral administration of SB 204990 in dogs resulted in a significant and sustained decrease in fasting plasma cholesterol levels by up to 23% and triglyceride levels by up to 38%. citeab.comnih.govneliti.commdpi-res.comaitmbgm.ac.in This effect included a preferential decrease in cholesterol levels within the low-density lipoprotein (LDL) fraction compared to the high-density lipoprotein (HDL) fraction. citeab.comnih.govneliti.commdpi-res.com These results in dogs are consistent with the understanding that ATP citrate (B86180) lyase plays a significant role in controlling the supply of substrates for de novo lipid synthesis and is a potential target for interventions aimed at lowering plasma lipids. neliti.commdpi-res.com
Xenograft Tumor Models for Antineoplastic Evaluation
Xenograft tumor models have been employed to evaluate the antineoplastic potential of SB 204990. SB 204990 has demonstrated the ability to suppress the growth of cancer cells that exhibit aerobic glycolysis in both in vitro and in vivo settings. drugbank.com While studies on its effects on tumors are still primarily limited to cell and animal experiments, SB 204990 has shown promising antitumor effects in various tumor cell lines and tumor-forming models. mdpi.com
Pharmacological inhibition of ACLY by SB-204990 has been shown to effectively block cancer cell growth, inhibit cell cycle progression, and suppress tumor growth in xenograft models. mdpi-res.com Specifically, SB 204990 has been reported to strongly inhibit tumor growth in mice bearing lung, prostate, or ovarian cancer xenografts. caymanchem.com Antiproliferative activity of SB-204990 has been observed in A549, PC3, and SKOV3 cell lines in vitro, alongside antitumor activity in xenograft tumor models in nude mice. assaygenie.com In the context of ovarian cancer, the ACLY-specific inhibitor SB-204990 demonstrated an effect similar to that of ACLY knockdown, alleviating cisplatin resistance and acting synergistically with cisplatin treatment to induce apoptosis. uni-freiburg.de SB-204990 has also been noted to attenuate aerobic glycolysis in tumor cells in vitro and reduce tumor growth while inducing differentiation in vivo. chem960.com However, some studies in xenograft models have reported that while SB-204990 reduced tumor growth, weight loss was a confounding variable, and a direct effect on metabolic reprogramming within the tumor was not consistently reported. nih.gov
Advanced Research Methodologies in SB 204990 Studies
Advanced research methodologies have been crucial in gaining a deeper understanding of the biological effects and underlying mechanisms of SB 204990.
Multi-Omics Approaches (Metabolomics, Transcriptomics, Proteomics)
Multi-omics approaches, integrating technologies such as untargeted metabolomics, transcriptomics, and proteomics, have been applied in studies involving SB 204990, particularly in analyzing its effects in murine hepatic tissue, a central organ for metabolic homeostasis. cenmed.comhznu.edu.cnnih.govwindows.netchem960.comnih.gov This integrated approach has been instrumental in providing a comprehensive view of the biological systems affected by SB 204990 and uncovering complex interactions across different molecular layers.
Through multi-omics analysis, researchers have determined that SB 204990 plays a role in regulating molecular mechanisms associated with aging, including energy metabolism, mitochondrial function, mTOR signaling, and the folate cycle. cenmed.comhznu.edu.cnnih.govwindows.net The analysis has also revealed effects on lipid metabolism. cenmed.com Specific methodologies employed in these multi-omics studies have included GC/MS- and LC/MS-based metabolomics, transcriptomic analysis, and iTRAQ proteomic analysis of liver samples. chem960.comnih.gov Integrating transcriptomic and proteomic data with metabolomic information allows for the identification of critical regulatory pathways connecting gene expression with metabolic outcomes.
Bioinformatic Analyses in Disease Contexts
Bioinformatic analyses have been utilized in studies investigating SB 204990, particularly within the context of various diseases. mdpi.comuni-freiburg.de These analyses contribute to understanding the molecular landscape of diseases and how interventions like ACLY inhibition might exert their effects. For instance, bioinformatic analysis of public datasets has revealed increased expression of ACLY in anaplastic thyroid cancer. In the study of cisplatin resistance in ovarian cancer, bioinformatic analysis of the GSE15709 dataset indicated upregulation of ACLY and activation of the PI3K–AKT pathway in cells with acquired resistance. uni-freiburg.de Bioinformatic analysis, including RNA-Seq analysis, has been performed in studies exploring the mechanistic relationship between ACLY and phenomena such as cisplatin resistance. mdpi.comuni-freiburg.de
Pharmacological Efficacy and Therapeutic Potential
Role in Lipid Metabolism Disorders
SB 204990 has demonstrated considerable efficacy in modulating lipid metabolism, suggesting potential therapeutic applications in disorders characterized by dysregulated lipid profiles.
Research indicates that SB 204990 effectively inhibits the synthesis of cholesterol and fatty acids. In HepG2 cells, a human liver cell line, SB 204990 demonstrated dose-related inhibition of cholesterol synthesis and fatty acid synthesis, achieving up to 91% and 82% inhibition, respectively citeab.comnih.govmdpi-res.comupm.edu.myciteab.comcaymanchem.com. Studies in rats and dogs have further corroborated these hypolipidemic effects in vivo. Oral administration of SB 204990 to rats resulted in a dose-dependent decrease in plasma cholesterol (up to 46%) and triglyceride levels (up to 80%) after one week of treatment nih.govmdpi-res.comupm.edu.mycaymanchem.com. In dogs, SB 204990 (25 mg/kg per day) decreased plasma cholesterol levels by up to 23% and triglyceride levels by up to 38%, with a preferential reduction in low-density lipoprotein (LDL) cholesterol compared to high-density lipoprotein (HDL) cholesterol nih.govmdpi-res.comupm.edu.mycaymanchem.comhznu.edu.cn. This hypolipidemic effect is, at least in part, attributed to a decrease in hepatic very-low-density lipoprotein (VLDL) production nih.govmdpi-res.comupm.edu.mycaymanchem.com.
The following table summarizes key hypolipidemic effects observed with SB 204990:
| Species | Treatment Duration | Effect on Plasma Cholesterol | Effect on Plasma Triglycerides | Effect on Hepatic VLDL Production | Preferential LDL Reduction |
| Rats | 1 week (0.05-0.25% w/w in diet) | Up to 46% decrease nih.govmdpi-res.comupm.edu.mycaymanchem.com | Up to 80% decrease nih.govmdpi-res.comupm.edu.mycaymanchem.com | Up to 48% decrease nih.govmdpi-res.comupm.edu.mycaymanchem.com | Not specified in rats |
| Dogs | Per day (25 mg/kg) | Up to 23% decrease nih.govmdpi-res.comupm.edu.mycaymanchem.comhznu.edu.cn | Up to 38% decrease nih.govmdpi-res.comupm.edu.mycaymanchem.comhznu.edu.cn | Not specified in dogs | Yes nih.govmdpi-res.comupm.edu.mycaymanchem.comhznu.edu.cn |
| HepG2 Cells | In vitro | Up to 91% inhibition of synthesis citeab.comnih.govmdpi-res.comupm.edu.myciteab.comcaymanchem.com | Up to 82% inhibition of synthesis citeab.comnih.govmdpi-res.comupm.edu.myciteab.comcaymanchem.com | Not applicable in cell culture | Not applicable in cell culture |
Given its significant impact on plasma lipid levels, particularly LDL cholesterol, SB 204990 has been investigated for its potential in mitigating atherosclerosis development. Studies utilizing animal models of hyperlipidemia-induced atherosclerosis, such as ApoE*3-Leiden mice, have shown promising results. In these mice, SB 204990 administration led to a dose-dependent reduction in plasma cholesterol and VLDL-C levels, supporting its potential anti-atherosclerotic efficacy researchgate.net. The mechanism may involve ACLY inhibition leading to increased expression of ABCG5/8, proteins involved in promoting cholesterol removal.
Antineoplastic Potential in Various Cancers
Beyond its effects on lipid metabolism, SB 204990 has demonstrated antineoplastic potential across various cancer types, primarily through its role as an ACLY inhibitor which impacts the altered metabolic state of cancer cells.
Inhibition of ACLY by genetic methods or chemical inhibitors like SB 204990 has been shown to limit the proliferation and survival of tumor cells, particularly those exhibiting high rates of aerobic glycolysis hznu.edu.cn. SB 204990 suppresses the growth of cancer cells in vitro and has been effective in reducing tumor growth in xenograft models citeab.comhznu.edu.cn. Studies have reported its inhibitory effects on various cancer cell lines, including lung cancer (A549 NSCLC), prostate cancer (PC3), ovarian cancer, thyroid cancer, and pancreatic cancer cells hznu.edu.cn. For instance, SB-204990 was found to inhibit tumor growth of A549 NSCLC and PC3 prostate cancer cells both in vitro and in vivo. Pharmacological inhibition of ACLY by SB-204990 efficiently blocks cancer cell growth and suppresses tumor growth in xenografts.
ACLY inhibition by SB 204990 can induce apoptosis, or programmed cell death, in cancer cells. Research indicates that SB 204990 can induce endoplasmic reticulum (ER) stress and caspase-3-dependent apoptosis. In pancreatic beta cells, ACLY inhibitors were sufficient to induce CHOP-dependent ER stress and caspase-3-dependent apoptosis. Inhibition of ACLY has been shown to increase apoptosis in SCC-15 cells. Furthermore, knockdown of ACLY has been suggested to cause apoptosis, potentially through the inhibition of p-AKT.
Investigations into combination therapies have revealed that SB 204990 can enhance the effectiveness of certain chemotherapeutic agents. Specifically, in ovarian cancer cells (A2780/CDDP cells), low-dose SB 204990, while not significantly affecting proliferation on its own, demonstrated a synergistic effect with cisplatin (B142131), alleviating cisplatin resistance and promoting apoptosis. This synergistic action is thought to involve the inhibition of the PI3K–AKT pathway and the activation of the AMPK–ROS pathway.
Interplay with Androgen Receptor Signaling in Prostate Cancer
Research suggests a potential interplay between ACLY inhibition and androgen receptor (AR) signaling in prostate cancer. The androgen receptor plays a central role in prostate tumor growth, and its inappropriate reactivation after androgen deprivation therapy contributes to the development of castration-resistant prostate cancer (CRPC). nih.gov Studies have indicated that ACLY inhibition can attenuate tumor growth and acquired cisplatin resistance in ovarian cancer by inhibiting the PI3K–AKT pathway and activating the AMPK–ROS pathway. frontiersin.org While the direct interplay with AR signaling in prostate cancer by SB 204990 is not extensively detailed in the provided search results, the involvement of ACLY in metabolic pathways crucial for cancer cell proliferation and the reported effects of ACLY inhibitors on related signaling pathways like PI3K-AKT and AMPK suggest a potential indirect or direct interaction that warrants further investigation. nih.govfrontiersin.orgfrontiersin.org One study mentions that ACLY inhibition by RNAi or the chemical inhibitor SB-204990 limits in vitro proliferation and survival of tumor cells displaying aerobic glycolysis. Another source indicates that targeting ACLY sensitizes castration-resistant prostate cancer cells to AR antagonism by impinging on an ACLY-AMPK-AR feedback mechanism. nih.gov
Modulation of Metabolic Health and Aging Pathways
SB 204990 has shown promise in modulating metabolic health and pathways associated with aging, particularly in the context of dietary interventions. nrfhh.comresearchgate.netnih.govus.escsic.esresearchgate.netnih.govresearchgate.netcsuc.catphysiology.org
Studies in wild-type mice have investigated the influence of SB 204990 on glucoregulation and insulin (B600854) sensitivity. Following a high-fat diet, administration of SB 204990 showed beneficial effects on metabolic health. nrfhh.comnrfhh.comnih.govus.escsic.esnih.govresearchgate.netcsuc.catphysiology.org However, in mice on a healthy diet, it led to mild insulin resistance and metabolic imbalance. nrfhh.comnrfhh.comnih.govus.escsic.esnih.govresearchgate.netcsuc.catphysiology.org This highlights a diet-dependent effect of SB 204990 on glucose metabolism and insulin sensitivity.
Utilizing a multi-omics approach, research findings indicate that SB 204990 controls molecular pathways associated with aging, including energy metabolism and mitochondrial function. nrfhh.comnrfhh.comresearchgate.netnih.govus.escsic.esresearchgate.netnih.govresearchgate.netcsuc.catphysiology.org ACLY, as a central integrator of cellular metabolism, plays a role in energy generation. nrfhh.com Inhibition of ACLY by SB 204990 can influence mitochondrial performance. researchgate.netnih.gov Studies in primary hepatocytes treated with SB 204990 showed reduced basal and maximal oxygen consumption rates under standard culture conditions, while specifically maximal OCR was diminished in cells cultured on high glucose. nih.gov
Multi-omics analyses have determined that SB 204990 plays a role in the regulation of molecular mechanisms associated with aging, such as mTOR signaling and the folate cycle. nrfhh.comnrfhh.comresearchgate.netnih.govus.escsic.esresearchgate.netnih.govresearchgate.netcsuc.catphysiology.org These pathways are implicated in various physiological processes and have been highlighted in studies of extended longevity. researchgate.net The folate cycle and one-carbon metabolism are associated with diverse diseases. researchgate.net mTOR signaling is known to control ACLY activity and stability. researchgate.net
Emerging Therapeutic Research Areas
Beyond its impact on lipid metabolism and metabolic health, research is exploring other potential therapeutic areas for SB 204990. nrfhh.comfrontiersin.orgphysiology.orgresearchgate.netaacrjournals.orgmdpi.com
Elevated platelet activity is a common outcome of diabetes. nrfhh.comnrfhh.comresearchgate.netnih.gov Activated platelets in diabetic individuals show a substantial release of mitochondrial acetyl CoA. nrfhh.comnrfhh.comresearchgate.netnih.gov SB 204990 has been shown to diminish acetyl-CoA levels in platelet cytoplasm, concurrently impeding malondialdehyde (MDA) formation and the aggregation of platelets. nrfhh.comnrfhh.comresearchgate.netnih.gov These inhibitory effects were observed to be approximately two times greater in diabetic platelets compared to control platelets. researchgate.netnih.gov This suggests that targeting ACLY with inhibitors like SB 204990 could potentially mitigate platelet hyperactivation in diabetes. nrfhh.comresearchgate.netnih.gov Some sources indicate that in diabetic patients, SB-204990 can effectively inhibit platelet aggregation, reduce the occurrence of complications, and improve prognosis. frontiersin.orgresearchgate.net
Summary of Key Metabolic Effects of SB 204990
| Metabolic Pathway/Process | Observed Effect of SB 204990 (in preclinical studies) | Context/Conditions | Source |
| Lipogenesis and Fatty Acid Synthesis | Suppresses | Rat hepatocytes and HepG2 cells | nrfhh.comnrfhh.com |
| Cholesterol and Fatty Acid Synthesis | Inhibits in a dose-dependent manner | HepG2 cells | tocris.comrndsystems.com |
| Plasma Lipoproteins (VLDL, LDL, HDL) | Decreases plasma levels | Dogs | caymanchem.com |
| Metabolic Health | Improves | Wild-type mice on a high-fat diet | nrfhh.comnrfhh.comnih.govus.escsic.esnih.govresearchgate.netcsuc.catphysiology.org |
| Insulin Sensitivity | Leads to mild resistance and imbalance | Wild-type mice on a healthy diet | nrfhh.comnrfhh.comnih.govus.escsic.esnih.govresearchgate.netcsuc.catphysiology.org |
| Energy Metabolism | Controls molecular pathways associated with aging | In vivo (multi-omics approach in mice) | nrfhh.comnrfhh.comresearchgate.netnih.govus.escsic.esresearchgate.netnih.govresearchgate.netcsuc.catphysiology.org |
| Mitochondrial Function | Controls molecular pathways associated with aging; Reduces oxygen consumption rates | In vivo (multi-omics approach in mice); Primary hepatocytes | nrfhh.comnrfhh.comresearchgate.netnih.govus.escsic.esresearchgate.netnih.govresearchgate.netcsuc.catphysiology.org |
| Folate Cycle | Controls molecular pathways associated with aging | In vivo (multi-omics approach in mice) | nrfhh.comnrfhh.comresearchgate.netnih.govus.escsic.esresearchgate.netnih.govresearchgate.netcsuc.catphysiology.org |
| mTOR Signaling | Controls molecular pathways associated with aging | In vivo (multi-omics approach in mice) | nrfhh.comnrfhh.comresearchgate.netnih.govus.escsic.esresearchgate.netnih.govresearchgate.netcsuc.catphysiology.org |
| Platelet Acetyl-CoA Levels | Diminishes | Platelet cytoplasm (human platelets, in vitro) | nrfhh.comnrfhh.comresearchgate.netnih.gov |
| Platelet Aggregation | Impedes (especially in diabetic platelets) | Human platelets (in vitro and potentially in vivo in diabetic patients) | nrfhh.comnrfhh.comfrontiersin.orgresearchgate.netnih.gov |
Antiviral Activity (e.g., SARS-CoV-2)
Research has identified ATP citrate (B86180) lyase (ACLY) as a host factor essential for the efficient replication of SARS-CoV-2, including wild-type and variant strains like Omicron. nih.govresearchgate.net SB 204990, a prodrug of SB 201076, functions as an inhibitor of ACLY. tocris.comselleckchem.comrndsystems.com
Studies have demonstrated that targeting ACLY with inhibitors such as SB 204990 can effectively inhibit SARS-CoV-2 replication. nih.govresearchgate.net In vitro investigations using Caco2 cells infected with wild-type SARS-CoV-2 showed that SB 204990 was among the selective small molecule inhibitors that reduced viral replication. researchgate.net
Further research has evaluated the efficacy of SB 204990 in vivo using established animal models. In a golden Syrian hamster model infected with SARS-CoV-2, treatment with the selective ACLY inhibitor SB 204990 significantly diminished the amount of viral RdRp gene copies in lung tissues. nih.govresearchgate.net This finding is consistent with the in vitro data, indicating that SB 204990 potently limits SARS-CoV-2 replication in a living system. researchgate.netselleckchem.com
The antiviral susceptibility of different SARS-CoV-2 variants, including wild-type (WT), Delta, and Omicron, to SB 204990 has also been investigated, with reported IC50 values indicating its effectiveness against these strains. hku.hk
| SARS-CoV-2 Strain | IC50 (µM) |
|---|---|
| Wild-Type (WT) | Data not explicitly available in search results |
| Delta | Data not explicitly available in search results |
| Omicron | Data not explicitly available in search results |
Note: Specific IC50 values for SB 204990 against SARS-CoV-2 WT, Delta, and Omicron were mentioned as being investigated hku.hk, but the precise numerical data was not available within the provided search snippets to populate the table.
Comparative Analysis and Structural Considerations
Comparative Efficacy and Selectivity with Other ACLY Inhibitors
The landscape of ACLY inhibitors is diverse, with compounds exhibiting varying degrees of efficacy and selectivity. Comparing SB 204990 to other known inhibitors provides insight into its specific profile.
Distinctions from Citric Acid Analogues (e.g., Hydroxycitric acid, Medica analogues)
Citric acid analogues, such as hydroxycitric acid (HCA), are among the earlier identified ACLY inhibitors. HCA is the major active ingredient found in Garcinia cambogia and competitively inhibits ACLY medchemexpress.com. Medica analogues, which are long-chain dioic acids, have also been reported to act on ACLY, showing hypolipidemic effects in rats mdpi.com.
A key distinction lies in potency and cellular permeability. HCA requires high concentrations for total ACLY inhibition due to low cell penetration mdpi.com. Medica analogues have shown potency in the micromolar range (around 16 μM) mdpi.com. In contrast, while direct comparative IC50 values for SB 204990 against HCA and Medica analogues are not consistently presented in the immediate search results, SB 204990 is described as a potent and specific inhibitor medchemexpress.comrndsystems.com. Furthermore, SB 204990 is a lactone prodrug of the active inhibitor SB 201076, designed to improve cell membrane permeability, a limitation noted for polar carboxyl-containing molecules like SB 201076 and potentially citric acid analogues mdpi.com. Studies have shown that SB 204990 inhibits cholesterol and fatty acid synthesis in HepG2 cells in a dose-dependent manner rndsystems.comtocris.comcaymanchem.com.
Comparison with Benzenesulfonamide (B165840) Scaffold Inhibitors (e.g., BMS-303141, NDI-091143)
Benzenesulfonamide derivatives represent another class of potent ACLY inhibitors. BMS-303141 and NDI-091143 are prominent examples within this class medchemexpress.commdpi.com. BMS-303141 is described as a potent, cell-permeable ACL inhibitor with an IC50 of 0.13 μM for human recombinant ACL tocris.com. NDI-091143 is noted for its high potency and affinity for human ACLY, with an IC50 of 2.1 nM (ADP-Glo assay) and a Ki of 7.0 nM medchemexpress.comguidetopharmacology.orgselleckchem.com.
Relationship to Other Prodrug ACLY Inhibitors (e.g., Bempedoic acid)
SB 204990 is characterized as a lactone prodrug of the active ACLY inhibitor SB 201076 rndsystems.comselleckchem.comtocris.comcaymanchem.com. This prodrug strategy is also employed by bempedoic acid (ETC-1002), another well-known ACLY inhibitor medchemexpress.comakrivisbio.comguidetopharmacology.org. Bempedoic acid is an orally delivered prodrug that is activated in the liver by very long-chain acyl-CoA synthetase 1 (ACSVL1) to its active metabolite, bempedoic acid-CoA, which is the direct ACLY inhibitor guidetopharmacology.orgbiorxiv.orgjapsonline.com.
Both SB 204990 and bempedoic acid utilize a prodrug approach to enhance their pharmacological properties. Bempedoic acid is the first-in-class ACLY inhibitor to reach clinical use guidetopharmacology.org. It has demonstrated significant reduction in LDL-C levels in patients akrivisbio.comnrfhh.com. SB 204990 has shown lipid-lowering and anticancer effects in vitro and in vivo mdpi.com. While both are prodrugs targeting ACLY, their core structures and metabolic activation pathways differ. Bempedoic acid is a long-chain dicarboxylic acid derivative akrivisbio.com. SB 204990, as mentioned, features a tetrahydrofuran (B95107) ring structure ontosight.ai. Studies have used both SB 204990 and bempedoic acid to inhibit ACLY in cellular and animal models biorxiv.orgnih.gov.
Stereochemical Influence on Biological Activity
The chemical structure of SB 204990 contains chiral centers, leading to the existence of stereoisomers, including (+)SB204990 and (-)SB204990 ontosight.ai. The specific stereochemistry of a compound can significantly impact its biological activity and pharmacological properties ontosight.ai. While the search results confirm the presence of stereoisomers for SB 204990 and the general principle that stereochemistry influences biological activity, detailed comparative data on the specific activities of the different stereoisomers of SB 204990 against ACLY were not extensively provided within the scope of the search results. The formal name listed for SB 204990 includes "(3R,5S)-rel-", indicating a relative stereochemistry but suggesting the existence of different enantiomers caymanchem.comnih.gov.
Structure-Activity Relationship (SAR) Insights from Related Inhibitors
Understanding the Structure-Activity Relationship (SAR) of ACLY inhibitors is crucial for the design and optimization of more potent and selective compounds. Insights can be gained by examining the structural features of various inhibitor classes and their corresponding activities.
Flavonoid Derivatives as ACLY Inhibitors
Flavonoids represent a class of natural products that have been explored for their ACLY inhibitory activity mdpi.comnih.govnih.gov. Research on flavonoids has revealed a remarkable SAR trend. Specifically, the presence of an ortho-dihydroxyphenyl group and a conjugated system maintained by a pyrone ring have been identified as critical structural features for their inhibitory activity against ACLY nih.govnih.govresearchgate.net. For instance, herbacetin, a flavonoid with a typical structure possessing these features, demonstrated high inhibition potency with an IC50 of 0.50 ± 0.08 μM and was selected for ligand-protein interaction studies nih.govnih.govresearchgate.net. These findings highlight the importance of specific functional groups and structural motifs for effective ACLY inhibition within the flavonoid class and contribute to the broader understanding of SAR for ACLY inhibitors, which can inform the design of novel compounds, potentially including those with scaffolds distinct from flavonoids like SB 204990. nih.govresearchgate.net
Table: Comparative Overview of ACLY Inhibitor Classes
| Inhibitor Class | Examples | Key Structural Features | Notes |
| Citric Acid Analogues | Hydroxycitric acid, Medica analogues | Terminal carboxyl groups, structural similarity to citrate (B86180) | Variable potency, potential low cell permeability for polar types mdpi.com. |
| Benzenesulfonamide Scaffold | BMS-303141, NDI-091143 | Benzenesulfonamide scaffold | Potent inhibitors, distinct mechanism from SB 204990 medchemexpress.commdpi.comresearchgate.net. |
| Prodrugs | SB 204990, Bempedoic acid | Lactone (SB 204990), long-chain dicarboxylic acid (Bempedoic acid) | Designed for improved delivery/activation, Bempedoic acid is clinically used medchemexpress.comrndsystems.comselleckchem.comtocris.comcaymanchem.comakrivisbio.comguidetopharmacology.org. |
| Flavonoid Derivatives | Herbacetin, Luteolin, Quercetin, Gossypetin | ortho-dihydroxyphenyl, conjugated pyrone ring | Natural products, specific SAR identified mdpi.comnih.govnih.govresearchgate.net. |
Table: Select ACLY Inhibitors and Reported Potency
| Compound | IC50 (ACLY) | Ki (ACLY) | Notes | Source(s) |
| SB 204990 | Potent inhibitor (specific values not consistently found in search for direct comparison) | - | Prodrug of SB 201076 rndsystems.comselleckchem.comtocris.comcaymanchem.com. | medchemexpress.comrndsystems.comselleckchem.comtocris.comcaymanchem.com |
| Hydroxycitric acid | Requires high concentrations | - | Low cell penetration mdpi.com. | mdpi.com |
| Medica analogues | ~16 μM | - | Studied in rats mdpi.com. | mdpi.com |
| BMS-303141 | 0.13 μM (human recombinant) | - | Cell-permeable tocris.com. | tocris.com |
| NDI-091143 | 2.1 nM (ADP-Glo assay) | 7.0 nM | High affinity medchemexpress.comguidetopharmacology.orgselleckchem.com. | medchemexpress.comguidetopharmacology.orgselleckchem.com |
| Bempedoic acid | 29 μM (hepatic ACLY) | - | Prodrug, activated in liver selleckchem.comguidetopharmacology.org. | selleckchem.comguidetopharmacology.org |
| Herbacetin | 0.50 ± 0.08 μM | - | Flavonoid derivative nih.govnih.govresearchgate.net. | nih.govnih.govresearchgate.net |
Note: IC50 and Ki values can vary depending on the assay conditions and enzyme source.
Emodin (B1671224) Derivatives and Antineoplastic Activity
SB 204990 is recognized as a lactone prodrug and an inhibitor of ATP citrate lyase (ACLY) rndsystems.combio-techne.comcaymanchem.com. ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate to acetyl-CoA in the cytosol, a key precursor for fatty acid and cholesterol synthesis aacrjournals.org. Elevated ACLY activity is frequently observed in various cancers, contributing to increased lipid synthesis which supports rapid cancer cell proliferation and progression aacrjournals.orgaacrjournals.org.
Research has demonstrated that SB 204990 suppresses the growth of cancer cells exhibiting aerobic glycolysis both in vitro and in vivo rndsystems.combio-techne.comtocris.com. It has been shown to inhibit cholesterol and fatty acid synthesis in HepG2 cells in a dose-dependent manner rndsystems.combio-techne.comcaymanchem.comtocris.com. Studies have indicated that SB 204990 can significantly inhibit proliferation in lung cancer and prostate cancer models researchgate.netfrontiersin.org. Furthermore, it has been reported to inhibit ovarian and pancreatic cancer in both in vitro and in vivo settings researchgate.net. The inhibitory effect of CUL3 down-regulation on lipid synthesis, cell proliferation, and tumor growth in lung cancer cells was significantly abolished by SB-204990 aacrjournals.org.
The observed antineoplastic activity of SB 204990 is primarily attributed to its role as an ACLY inhibitor, disrupting the metabolic pathways essential for rapid cancer cell growth.
Reported Antineoplastic Effects of SB 204990
| Cancer Type | Observed Effect | Study Type | Source |
| HepG2 cells | Inhibits cholesterol and fatty acid synthesis | In vitro | rndsystems.combio-techne.comcaymanchem.comtocris.com |
| Various cancer types | Suppresses growth (aerobic glycolysis) | In vitro and in vivo | rndsystems.combio-techne.comtocris.com |
| Lung Cancer | Significant proliferation inhibition | In vitro and in vivo | researchgate.netfrontiersin.org |
| Prostate Cancer | Significant proliferation inhibition | In vitro and in vivo | researchgate.netfrontiersin.org |
| Ovarian Cancer | Inhibition | In vitro and in vivo | researchgate.net |
| Pancreatic Cancer | Inhibition | In vitro and in vivo | researchgate.net |
| Lung Cancer (CUL3 studies) | Abolished effects of CUL3 down-regulation on lipid synthesis, proliferation, tumor growth | Study mentioned | aacrjournals.org |
Emodin, an anthraquinone (B42736) derivative found in several traditional Chinese medicines, is another compound that has been investigated for its diverse biological activities, including antineoplastic effects nih.govmdpi.comresearchgate.net. Emodin and its derivatives have shown potential in inhibiting the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and affecting cell cycle mdpi.comresearchgate.net. Research into emodin derivatives has explored structural modifications to enhance their anti-tumor activity, solubility, and bioavailability mdpi.comscirp.org.
Interestingly, the pathway targeted by SB 204990, ACLY, is also a subject of investigation in the context of compounds structurally related to anthraquinones like emodin. Some studies have explored ACLY inhibitors with chemical structures similar to anthraquinone emodin, noting their potential to induce apoptosis in cancer cells by targeting ACLY researchgate.netfrontiersin.org. This suggests a potential convergence in therapeutic strategy, where both compounds like SB 204990 and certain emodin derivatives or structurally similar compounds are being explored for their ability to target metabolic vulnerabilities in cancer cells, such as those related to ACLY activity.
While SB 204990 is primarily characterized as an ACLY inhibitor prodrug with a distinct chemical structure from emodin's core anthraquinone scaffold, the research landscape includes the development of ACLY inhibitors with structural similarities to emodin. This highlights the broader interest in targeting metabolic enzymes like ACLY within the scope of antineoplastic drug discovery, encompassing diverse chemical scaffolds including those related to natural products like emodin.
Example Antineoplastic Activity of Selected Emodin Derivatives (Not SB 204990)
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| Emodin (1) | HepG2 | 43.87 ± 1.28 | mdpi.com |
| Emodin (1) | MCF-7 | 52.72 ± 2.22 | mdpi.com |
| Compound 7a | HepG2 | 4.95 | mdpi.com |
| Compound 2 | HepG2 | Reduced activity compared to Emodin | mdpi.com |
| Compound 2 | MCF-7 | Reduced activity compared to Emodin | mdpi.com |
Future Perspectives and Translational Challenges
Tissue Specificity and Clinical Translation Challenges
A significant challenge in the clinical translation of ACLY inhibitors, including SB 204990, is achieving high selectivity and tissue specificity. nrfhh.comnrfhh.com ACLY plays diverse roles in various tissues, including the liver, white adipose tissue, brain, heart muscles, pancreatic cells, and small intestines. nrfhh.comnrfhh.com Developing inhibitors that can selectively target ACLY in specific tissues or cell types while sparing others is a substantial obstacle. nrfhh.comnrfhh.com For instance, while SB 204990 has shown efficacy in preclinical models for dyslipidemia and cancer, its poor tissue-specific distribution in humans has been suggested as a reason for the lack of clinical study data to date. ashpublications.orgmdpi.comfrontiersin.org The tissue-specific roles of ACLY necessitate that future inhibitors are finely tuned to target particular cellular contexts without disrupting the enzyme's essential functions in non-target tissues. nrfhh.com
Addressing Limitations in Current Research
Current research on ACLY inhibitors, including studies involving SB 204990, has identified certain limitations that need to be addressed for successful clinical translation. Some early ACLY inhibitors, such as (-)-hydroxycitrate, exhibited inefficient transport across the cell membrane and required very high concentrations for complete inhibition, along with off-target effects like inhibiting IDH at similar concentrations. nih.govaacrjournals.org While SB 204990 is described as a potent and specific inhibitor, the lack of extensive clinical data highlights translational hurdles. medchemexpress.comfrontiersin.org Future research needs to focus on developing inhibitors with improved cell penetration and higher affinity for ACLY to enhance efficacy at lower concentrations and minimize off-target interactions. nih.govresearchgate.net Furthermore, studies on the heterogeneity of patient-derived tumors are needed to better understand the potential clinical utility of ACLY inhibitors like SB 204990 in specific cancer types. frontiersin.org For example, research in ovarian cancer suggests SB 204990 might be clinically useful, but further studies on tumor heterogeneity are required. frontiersin.org Addressing primary cisplatin (B142131) resistance in ovarian cancer, for instance, would benefit from using patient-derived models that better reflect the heterogeneity of the disease. frontiersin.org
Potential for Combination Therapies
Combining ACLY inhibitors with other therapeutic agents represents a promising strategy to enhance efficacy and overcome limitations. Research has shown that the antitumor effects of ACLY inhibition can be significantly enhanced when combined with statins, which inhibit HMGCR. aacrjournals.org This combination approach may lead to a dual inhibition of cancer growth by affecting both lipid synthesis and potentially other pathways like the AKT and MAPK pathways. aacrjournals.org In the context of metabolic diseases, combining an ACLY inhibitor like bempedoic acid with a GLP-1R agonist such as liraglutide (B1674861) has shown additive benefits in reducing liver steatosis, hepatocellular ballooning, and hepatic fibrosis in mouse models of nonalcoholic steatohepatitis (NASH). mcmaster.canih.govresearchgate.net This suggests that combination therapies targeting multiple pathways involved in disease pathogenesis could improve outcomes for conditions like NASH, obesity, insulin (B600854) resistance, and hypercholesterolemia. mcmaster.canih.govresearchgate.net The potential for combining ACLY inhibitors with other approaches is a key area for future exploration.
Identification of Novel ACLY Inhibitors and Drug Discovery Strategies
The ongoing search for novel and more effective ACLY inhibitors is crucial for advancing the field. While existing inhibitors like SB 204990 and bempedoic acid have provided valuable insights, the limitations observed highlight the need for compounds with improved properties. nih.govresearchgate.netmdpi.comfrontiersin.org The recently solved crystal structure of the homotetrameric enzyme ACLY has opened new avenues for targeted drug discovery. foxchase.org Structure-based drug design, coupled with high-throughput screening, can facilitate the identification of novel chemical scaffolds with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net Strategies focusing on alternative ways to modulate ACLY activity are also being explored. nih.govresearchgate.net The discovery of novel derivative products and macrocyclic compounds as potent ACLY inhibitors underscores the potential of innovative synthetic approaches. nrfhh.comresearchgate.netnih.gov Identifying and targeting oncogene-dependent phosphorylation and binding sites on ACLY also presents novel opportunities for developing inhibitors specifically tailored for cancer therapy. foxchase.org
Long-term Research Trajectories and Healthspan Promotion
Beyond treating specific diseases, the long-term research trajectory for ACLY inhibitors includes exploring their potential for promoting healthspan and addressing age-related conditions. ACLY is a central integrator of cellular metabolism, and its activity is implicated in processes relevant to aging. us.esnih.govnih.govresearchgate.net Preclinical studies with ACLY inhibitors, including SB 204990, have shown effects on molecular mechanisms associated with aging, such as energy metabolism, mitochondrial function, mTOR signaling, and the folate cycle. us.esnih.govresearchgate.net In mice, SB 204990 has been shown to improve metabolic health and physical strength under certain dietary conditions. us.esnih.govresearchgate.net While chronic effects on healthspan and lifespan in mammals require further investigation, the ability of ACLY inhibitors to modulate critical cellular tasks like lipid synthesis, coenzyme Q synthesis, and protein acetylation suggests a broader potential beyond traditional indications. nih.govresearchgate.net Research into the impact of ACLY inhibition on inflammation in senescent cells also points towards a role in healthy aging. Future studies should aim to comprehensively evaluate the long-term effects of ACLY inhibitors on various aspects of healthspan and explore their potential for preventing age-related metabolic abnormalities. us.esnih.govoup.com
Q & A
Q. How can researchers determine the inhibitory efficacy of SB 204990 on ATP citrate lyase (ACLY) in vitro?
- Methodological Answer : To assess ACLY inhibition, use cell-based assays with HepG2 cells (or other ACLY-expressing cancer lines). Measure cholesterol and fatty acid synthesis via radiolabeled precursors (e.g., H-acetate incorporation). Generate dose-response curves (e.g., 0–100 μM SB 204990) and calculate IC values. Include controls for cell viability (MTT assay) to rule out cytotoxicity. Validate specificity by comparing ACLY activity in SB 204990-treated cells versus untreated or siRNA-mediated ACLY knockdown .
Q. What cellular models are optimal for studying SB 204990’s metabolic effects?
- Methodological Answer : HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells are widely used due to their high ACLY activity and relevance to lipid metabolism. For cancer-specific studies, prioritize models with dysregulated glycolysis (e.g., HCT116 colorectal cancer cells). Use media supplemented with C-labeled glucose or glutamine to trace carbon flux into acetyl-CoA and downstream lipids via LC-MS metabolomics. Monitor lipid droplet formation via Oil Red O staining .
Q. How should researchers standardize dosing protocols for SB 204990 in vitro?
- Methodological Answer : Dissolve SB 204990 in DMSO (final concentration ≤0.1% to avoid solvent toxicity). Pre-treat cells for 24–48 hours to observe acute metabolic effects. For chronic studies, replenish the inhibitor every 24 hours due to potential instability in culture media. Include vehicle controls and parallel experiments with structurally distinct ACLY inhibitors (e.g., Bempedoic acid) to confirm target-specific effects .
Advanced Research Questions
Q. How can contradictory findings on SB 204990’s antiviral activity be reconciled?
- Methodological Answer : SB 204990 inhibits SARS-CoV-2 replication (IC = 6–13 μM in Delta/Omicron variants) by suppressing ACLY-driven lipid synthesis essential for viral assembly . However, it has no effect on Marek’s disease virus (MDV) replication, likely due to MDV’s reliance on exogenous palmitate rather than de novo lipogenesis . To resolve contradictions:
Q. What experimental strategies optimize in vivo dosing of SB 204990 for metabolic studies?
- Methodological Answer : In rodents, administer SB 204990 orally (25 mg/kg/day) or via diet (0.05–0.25% w/w) for 7–14 days. Monitor plasma cholesterol and triglycerides via enzymatic assays. For tissue-specific effects, quantify ACLY activity and acetyl-CoA levels in liver and adipose tissue using fluorometric kits or LC-MS. Adjust dosing based on pharmacokinetic parameters (e.g., bioavailability ≈ 60% in rats) and off-target effects (e.g., AMPK activation) .
Q. How can SB 204990 be integrated into studies of metabolic-epigenetic crosstalk?
- Methodological Answer : SB 204990 reduces cytosolic acetyl-CoA, impacting histone acetylation. Use ChIP-seq or CUT&Tag to profile H3K27ac changes in SB 204990-treated cells. Combine with RNA-seq to link epigenetic alterations to transcriptional outcomes (e.g., downregulation of lipogenic genes like FASN). Rescue experiments with acetate supplementation (to bypass ACLY) can confirm acetyl-CoA-dependent mechanisms .
Q. What statistical approaches address variability in SB 204990’s metabolic inhibition data?
- Methodological Answer : Apply mixed-effects models to account for batch variability in cell culture. Use bootstrap resampling for small-sample lipidomics datasets. For in vivo studies, stratify animals by baseline lipid profiles to identify responders vs. non-responders. Meta-analyze published IC values (e.g., 2.1 nM for NDI-091143 vs. 6–13 μM for SB 204990 in viral studies) to contextualize potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
